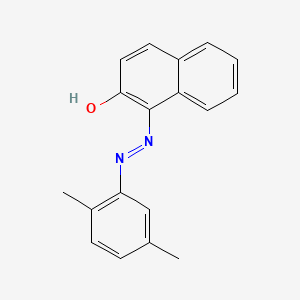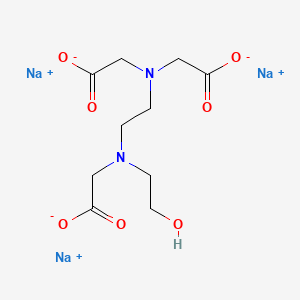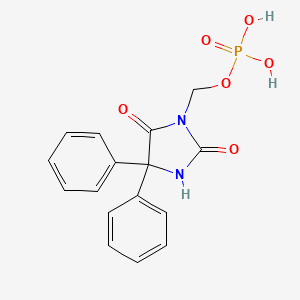
Fosphenytoin
概要
説明
Fosphenytoin is a water-soluble prodrug of phenytoin, primarily used in the treatment of epilepsy. It is administered intravenously or intramuscularly and is converted to phenytoin in the body. This conversion allows for safer and more efficient delivery of phenytoin, especially in acute settings such as status epilepticus .
作用機序
- By binding to these channels, phenytoin limits the spread of seizure activity and reduces the propagation of abnormal electrical signals in the brain .
- It decreases seizure activity by either increasing the efflux or decreasing the influx of sodium ions across cell membranes, particularly in the motor cortex during nerve impulse generation .
- Phenytoin affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化学分析
Biochemical Properties
Fosphenytoin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, this compound is converted to phenytoin by endogenous phosphatases . Phenytoin then acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . This interaction is frequency-dependent, use-dependent, and voltage-dependent, which helps in stabilizing the neuronal membranes and preventing repetitive firing of action potentials .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects neuronal cells by stabilizing their membranes and reducing excitability . This stabilization is achieved by blocking sodium channels, which in turn affects cell signaling pathways and gene expression related to seizure activity . Additionally, this compound’s conversion to phenytoin impacts cellular metabolism by altering the influx and efflux of sodium ions across cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to phenytoin, which then exerts its effects by binding to and inhibiting voltage-gated sodium channels on neuronal cell membranes . This inhibition reduces the spread of seizure activity by limiting the repetitive firing of action potentials . Phenytoin’s action on sodium channels is both frequency-dependent and use-dependent, ensuring that it selectively targets hyperactive neurons without affecting normal neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its rapid conversion to phenytoin. The conversion half-life is approximately 15 minutes, and the stability of this compound is maintained during this period . Long-term effects observed in in vitro and in vivo studies include sustained anticonvulsant activity and potential side effects such as hypotension and cardiac arrhythmias . The stability and degradation of this compound are crucial for its efficacy and safety in clinical use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively controls seizure activity without significant adverse effects . At higher doses, toxic effects such as ataxia, labored breathing, and hypoactivity have been observed . The median lethal dose of this compound in mice and rats is approximately 156 mg/kg and 250 mg/kg, respectively . These findings highlight the importance of careful dosage management to avoid toxicity while ensuring therapeutic efficacy .
Metabolic Pathways
This compound is metabolized to phenytoin by blood and tissue phosphatases . The phenytoin produced is further metabolized hepatically by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent, CYP2C19 . This metabolic pathway ensures the conversion of this compound to its active form, phenytoin, which then exerts its anticonvulsant effects . The metabolism of this compound also yields phosphate and formaldehyde, which are subsequently metabolized to formate .
Transport and Distribution
This compound is highly bound to plasma proteins, with 93-98% of the drug attached to proteins like albumin . This high protein binding affects its distribution volume and clearance rate . Following parenteral administration, this compound is rapidly distributed within the body and converted to phenytoin, which then exerts its effects on neuronal cells . The transport and distribution of this compound are crucial for its rapid onset of action and sustained anticonvulsant activity .
Subcellular Localization
The subcellular localization of this compound and its active form, phenytoin, primarily involves their interaction with neuronal cell membranes . Phenytoin targets voltage-gated sodium channels on the cell membrane, which are critical for its anticonvulsant effects . The localization of phenytoin to these channels is facilitated by its binding interactions and post-translational modifications that direct it to specific compartments within the neuronal cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fosphenytoin involves several steps. Initially, hydroxymethylphenytoin (3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione) is converted to 3-chloromethylphenytoin. This intermediate is then reacted with silver dibenzylphosphonate. The resulting diester undergoes catalytic hydrogenation to remove the benzyl groups, yielding the desired disodium salt of this compound .
Industrial Production Methods: In industrial settings, this compound sodium is produced as a solution containing 50 milligrams of phenytoin sodium equivalents per milliliter. The solution is buffered with tromethamine and adjusted to a pH range of 8.3 to 9.3 using hydrochloric acid or sodium hydroxide .
化学反応の分析
Types of Reactions: Fosphenytoin undergoes hydrolysis to produce phenytoin, phosphate, and formaldehyde. This hydrolysis is catalyzed by blood and tissue phosphatases .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phosphatases in the blood and tissues.
Catalytic Hydrogenation: Used in the synthesis to remove benzyl groups from the diester intermediate.
Major Products:
Phenytoin: The active anticonvulsant agent.
Phosphate: A byproduct of the hydrolysis reaction.
Formaldehyde: Further metabolized to formate.
科学的研究の応用
Fosphenytoin is extensively used in medical research, particularly in the study of epilepsy and seizure management. Its applications include:
Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.
Biology: Investigated for its effects on neuronal sodium channels and its role in modulating neuronal excitability.
Industry: Employed in the development of safer and more effective anticonvulsant therapies.
類似化合物との比較
Phenytoin: The active metabolite of fosphenytoin, used for similar indications but with different pharmacokinetic properties.
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure and side effect profile.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel modulation and enhancement of gamma-aminobutyric acid (GABA) activity.
Uniqueness of this compound: this compound’s water solubility and ability to be administered intravenously or intramuscularly make it a unique and valuable option for rapid seizure control. Unlike phenytoin, this compound does not require propylene glycol or high alkalinity for solubility, reducing the risk of local tissue reactions and cardiovascular side effects .
This compound’s rapid conversion to phenytoin and its favorable pharmacokinetic profile make it a preferred choice in emergency settings .
特性
IUPAC Name |
(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUWCNOOVRFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92134-98-0 (di-hydrochloride salt) | |
| Record name | Fosphenytoin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044299 | |
| Record name | Fosphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/, 1.45e-01 g/L | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fosphenytoin is a prodrug of phenytoin and accordingly, its anticonvulsant effects are attributable to phenytoin. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. By promoting sodium efflux from neurons, phenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient. This includes the reduction of post-tetanic potentiation at synapses. Loss of post-tetanic potentiation prevents cortical seizure foci from detonating adjacent cortical areas., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism. | |
| Record name | Fosphenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01320 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from acetone | |
CAS No. |
93390-81-9 | |
| Record name | Fosphenytoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93390-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosphenytoin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosphenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01320 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosphenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSPHENYTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SF212641 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fosphenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-176.5 °C | |
| Record name | FOSPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of fosphenytoin?
A1: this compound itself has no pharmacological activity. [] It acts as a water-soluble prodrug of phenytoin. [, ] Once administered, it's rapidly converted to phenytoin by endogenous phosphatases in the body. [, ] Phenytoin, the active metabolite, exerts its anticonvulsant effect primarily by stabilizing neuronal membranes and decreasing seizure propagation by reducing the excessive and synchronous neuronal activity in the brain. []
Q2: What are the downstream effects of phenytoin, the active metabolite of this compound?
A2: Phenytoin, derived from this compound, primarily acts by blocking voltage-gated sodium channels in neurons. [] This blockade inhibits the sustained high-frequency repetitive firing of action potentials associated with seizures.
Q3: What is the molecular formula and weight of this compound?
A3: this compound sodium has a molecular formula of C15H17N2Na2O6P and a molecular weight of 406.3 g/mol.
Q4: Is this compound compatible with common intravenous solutions?
A4: Yes, unlike phenytoin, this compound exhibits good compatibility with a wide range of intravenous solutions, including 0.9% sodium chloride (NaCl) and 5% dextrose in water (D5W). [, ] It shows stability in these solutions for extended periods, even under refrigeration or freezing. []
Q5: How does storage temperature affect the stability of this compound?
A5: Studies have demonstrated that this compound remains stable for at least 30 days when stored in polypropylene syringes or diluted in NaCl 0.9% or D5W in polyvinyl chloride bags at room temperature, under refrigeration, or frozen. []
Q6: How is this compound absorbed and distributed in the body?
A6: Following intravenous administration, this compound is rapidly distributed in the extracellular fluid. [] Intramuscular administration results in complete absorption. [, ]
Q7: How is this compound metabolized?
A7: this compound is rapidly and completely converted to phenytoin by phosphatases primarily in the liver and blood. [, , ] This conversion process is usually complete within 30 minutes to an hour. []
Q8: How is this compound excreted?
A8: Following conversion to phenytoin, it is primarily metabolized in the liver and excreted in the urine. [, ]
Q9: Does this compound displace phenytoin from plasma proteins?
A9: Yes, this compound, when present in sufficient concentrations, can displace phenytoin from plasma proteins. [, , ] This displacement is clinically significant as it can lead to a rapid increase in free phenytoin levels, particularly after rapid administration of high this compound doses. [, ]
Q10: How does the clearance of phenytoin, derived from this compound, change with age?
A10: Studies show that the clearance of phenytoin derived from this compound increases with advancing age. [, ] This highlights the importance of considering age-related dosing adjustments.
Q11: How effective is this compound in controlling status epilepticus?
A11: Clinical trials have shown this compound to be effective in controlling generalized convulsive status epilepticus. [, ] In a study involving 81 patients, this compound successfully controlled seizures in 93.8% of the participants. []
Q12: Can this compound be used as a substitute for oral phenytoin?
A12: Yes, research indicates that this compound can be a suitable substitute for oral phenytoin when oral administration is not feasible. [, ] Studies have shown comparable efficacy in seizure control when substituting this compound for oral phenytoin. []
Q13: Are there any concerns regarding the safety of rapid this compound loading?
A13: While generally safe, rapid this compound loading, particularly at higher doses, can result in a rapid increase in free phenytoin levels, potentially leading to adverse cardiovascular effects, including hypotension. [, ] Careful monitoring and dose adjustments might be necessary, especially in vulnerable populations.
Q14: What are the alternatives to this compound for the treatment of status epilepticus?
A14: Alternatives to this compound include intravenous phenytoin, levetiracetam, and valproate. [, , , ] The choice of agent depends on various factors, including patient characteristics, seizure type, and drug tolerability.
Q15: How does levetiracetam compare to this compound in treating status epilepticus?
A15: Levetiracetam is another intravenous antiepileptic drug used in the treatment of status epilepticus. Studies comparing levetiracetam and this compound have shown comparable efficacy in controlling seizures. [, , ] Notably, levetiracetam might be associated with a lower risk of cardiovascular adverse events compared to this compound. [, ]
Q16: What tools are available for this compound pharmacokinetic modeling?
A16: Software like NONMEM is commonly used for population pharmacokinetic (PPK) analysis of this compound and phenytoin. [] These models can help predict drug concentrations and guide dosing regimens.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


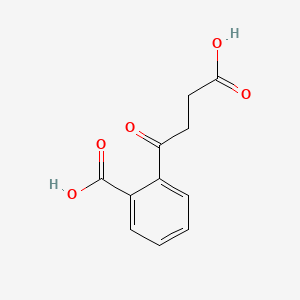
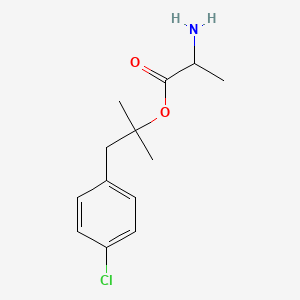
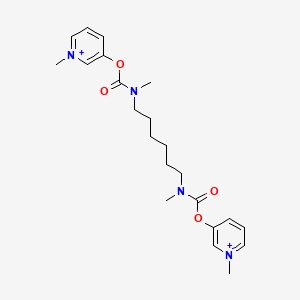
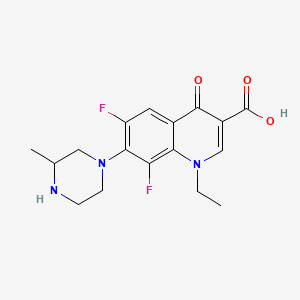
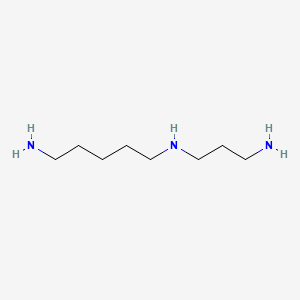
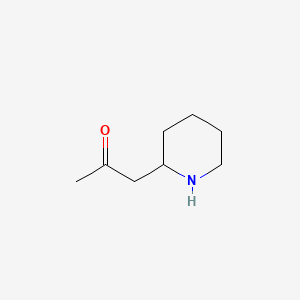
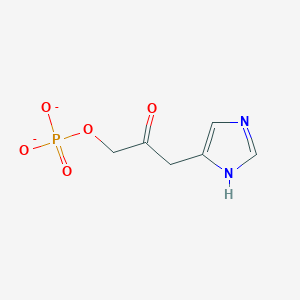

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
